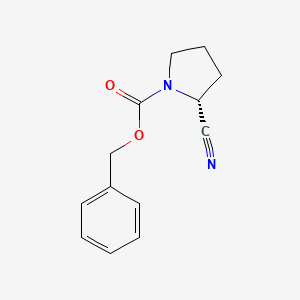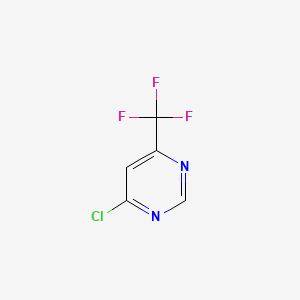
3,5-Dibromo-2-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3,5-Dibromo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyridine ring
Applications De Recherche Scientifique
3,5-Dibromo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it’s likely that the compound interacts with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s plausible that it affects pathways related to carbon-carbon bond formation.
Result of Action
It’s known that similar compounds have been used in the synthesis of various agrochemicals , suggesting that it may have a role in pest control.
Action Environment
It’s important to note that safety data sheets recommend avoiding dust formation and contact with skin and eyes, suggesting that its action may be influenced by environmental conditions .
Analyse Biochimique
Biochemical Properties
3,5-Dibromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression related to stress responses. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cells .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-2-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and trifluoromethyl group enable it to form strong bonds with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic pathways. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and alterations in metabolic flux. These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical research .
Transport and Distribution
The transport and distribution of 3,5-Dibromo-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within cells, influencing its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Conducted in the presence of a palladium catalyst and a base, often in an organic solvent like toluene or ethanol.
Reduction Reactions: Performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Result in the formation of 2-(trifluoromethyl)pyridine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2,6-Difluoropyridine
Uniqueness
3,5-Dibromo-2-(trifluoromethyl)pyridine is unique due to the combination of bromine and trifluoromethyl substituents, which impart distinct chemical and physical properties. The presence of two bromine atoms allows for selective functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propriétés
IUPAC Name |
3,5-dibromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMQHPKSSJHNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453183 | |
| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436799-35-8 | |
| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)



